2-Cyano-1-methyl-1H-indole-3-carbaldehyde
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Overview
Description
“2-Cyano-1-methyl-1H-indole-3-carbaldehyde” is a derivative of 1H-indole-3-carbaldehyde . Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are ideal precursors for the synthesis of active molecules and are essential and efficient chemical precursors for generating biologically active structures .
Synthesis Analysis
Indole derivatives are often synthesized through Multicomponent reactions (MCRs), which offer access to complex molecules . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates . In contrast to classical stepwise synthesis, MCRs are generally high-yielding, operationally friendly, time- and cost-effective .Chemical Reactions Analysis
Indole-3-carbaldehyde has reactivity typical of aromatic aldehydes. It can easily be oxidized to indole-3-carboxylic acid . It condenses with nitromethane in a Henry reaction to give 3-nitrovinyl indole .Scientific Research Applications
Synthesis and Chemical Reactivity
2-Cyano-1-methyl-1H-indole-3-carbaldehyde serves as a key intermediate in the synthesis of heterocyclic compounds, demonstrating its utility in constructing complex molecules. For example, Attaby et al. (2007) described the synthesis of thieno[2,3-b]pyridine derivatives starting from 2-cyanoethanthioamide and 1H-indole-3-carbaldehyde, showcasing its role in generating compounds with potential antimicrobial and enzyme inhibitory activities (Attaby, Ramla, & Gouda, 2007). Zhang et al. (2018) reported a scalable synthesis approach for 2-cyano-5-formyl-4-methyl-1H-indole through regioselective functionalization, highlighting its adaptability for large-scale production (Zhang et al., 2018).
Catalysis and Green Chemistry
The compound has also been employed in the development of green chemistry methods. For instance, Madan (2020) described a nanocatalysed synthetic route for the Knoevenagel condensation of indole-3-carbaldehydes, demonstrating the compound's role in facilitating environmentally friendly synthesis processes (Madan, 2020).
Photoinduced Reactions
In photoreactive studies, Lu et al. (2009) explored the intramolecular addition of 3-acyl-2-haloindoles to alkenes, indicating the versatility of indole carbaldehydes in photoinduced cyclization reactions, which are pivotal for the synthesis of fused indole derivatives (Lu et al., 2009).
Metal-catalyzed Reactions
Furthermore, the compound's utility extends to metal-catalyzed transformations. Kothandaraman et al. (2011) demonstrated its involvement in gold-catalyzed cycloisomerizations, presenting a method for preparing indole derivatives through gold(I)-catalyzed reactions (Kothandaraman, Mothe, Toh, & Chan, 2011).
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions from the period, 2014 to 2021 and provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, are known to interact with a variety of biological targets . They play a significant role in cell biology and are used in the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways, leading to diverse downstream effects .
Result of Action
Indole derivatives are known to have various biologically vital properties and have been used in the treatment of cancer cells, microbes, and different types of disorders .
Properties
IUPAC Name |
3-formyl-1-methylindole-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-13-10-5-3-2-4-8(10)9(7-14)11(13)6-12/h2-5,7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXOJBCKVMJHSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C#N)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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